Methyl 3-amino-2-(oxetan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-(oxetan-3-yl)propanoate is a heterocyclic compound that contains an oxetane ring, which is a four-membered ring with one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(oxetan-3-yl)propanoate typically involves the reaction of oxetan-3-one with appropriate amines under controlled conditions. One common method includes the use of methyl 2-(oxetan-3-ylidene)acetate as a starting material, which undergoes aza-Michael addition with amines to yield the target compound .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including the use of protective groups and purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(oxetan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-amino-2-(oxetan-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(oxetan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: A precursor in the synthesis of methyl 3-amino-2-(oxetan-3-yl)propanoate.
3-Oximinooxetane: An important precursor to energetic oxetanes and other oxetane derivatives.
3-Substituted oxetan-3-yl compounds: These compounds share the oxetane ring structure and have similar reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of an amino group and an oxetane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-amino-2-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6(2-8)5-3-11-4-5/h5-6H,2-4,8H2,1H3 |
InChI Key |
JMBXKTUGYPCVMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.